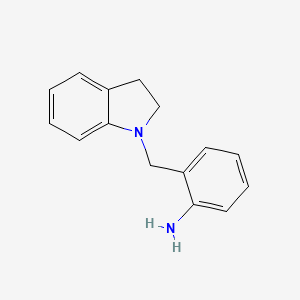
N-((2-(フラン-2-イル)ピリジン-3-イル)メチル)-6-(トリフルオロメチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of furan, pyridine, and nicotinamide moieties
科学的研究の応用
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is the enzyme Cytochrome P450 2A6 (CYP2A6) in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with its target, CYP2A6, by forming a coordinate covalent bond to the heme iron of the enzyme . This interaction inhibits the enzymatic activity of CYP2A6, thereby affecting the metabolism of substances that are substrates for this enzyme .
Biochemical Pathways
The inhibition of CYP2A6 by N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide affects various biochemical pathways. As CYP2A6 is involved in the metabolism of numerous drugs and xenobiotics, its inhibition can lead to altered pharmacokinetics of these substances, potentially affecting their therapeutic efficacy and toxicity .
Pharmacokinetics
It is known that most inhibitors of cyp2a6, including n-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, are relatively metabolically stable .
Result of Action
The molecular and cellular effects of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action primarily involve the inhibition of CYP2A6 activity. This can lead to altered metabolism of drugs and xenobiotics, potentially affecting their therapeutic efficacy and toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with CYP2A6. Additionally, the presence of other drugs or substances that are also metabolized by CYP2A6 can influence the compound’s efficacy through competitive inhibition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its functionalization to introduce the nicotinamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Similar compounds include other nicotinamide derivatives and heterocyclic compounds with furan and pyridine moieties. Examples include:
- Nicotinamide adenine dinucleotide (NAD) analogs
- Furan-2-yl pyridine derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEIVOJNYQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)


![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)

